molecular formula C20H22ClN3O2 B11412620 2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one

2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one

Cat. No.: B11412620
M. Wt: 371.9 g/mol
InChI Key: MAVXMUVOFZKBBF-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one is a complex organic compound that features an adamantane moiety, a chloro group, and a hydroxyphenylamino group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Amination: The hydroxyphenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated precursor.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the chloro group or the dihydropyridazinone core using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydroxyphenylamino group.

    Reduction: Reduced derivatives of the chloro group or dihydropyridazinone core.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The adamantane moiety provides rigidity and stability, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its specific functional groups.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic interaction, while the hydroxyphenylamino group can form hydrogen bonds with the target. The chloro group may participate in halogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and memantine, which also feature the adamantane moiety.

    Chloro-substituted Compounds: Compounds with similar chloro groups, such as chloramphenicol.

    Hydroxyphenylamino Compounds: Compounds with similar hydroxyphenylamino groups, such as paracetamol.

Uniqueness

2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one is unique due to the combination of its structural features, which provide a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications in medicinal chemistry, material science, and industrial processes.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(3-hydroxyanilino)pyridazin-3-one

InChI

InChI=1S/C20H22ClN3O2/c21-18-17(23-15-2-1-3-16(25)7-15)11-22-24(19(18)26)20-8-12-4-13(9-20)6-14(5-12)10-20/h1-3,7,11-14,23,25H,4-6,8-10H2

InChI Key

MAVXMUVOFZKBBF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC(=CC=C5)O)Cl

Origin of Product

United States

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